molecular formula C16H20N2O2S3 B2528075 4-Methyl-2-(((1-(phenylsulfonyl)piperidin-4-yl)methyl)thio)thiazole CAS No. 1428363-47-6

4-Methyl-2-(((1-(phenylsulfonyl)piperidin-4-yl)methyl)thio)thiazole

Cat. No.: B2528075
CAS No.: 1428363-47-6
M. Wt: 368.53
InChI Key: AXDAFDMRYXIJEB-UHFFFAOYSA-N
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Description

4-Methyl-2-(((1-(phenylsulfonyl)piperidin-4-yl)methyl)thio)thiazole is a synthetic small molecule of significant interest in medicinal chemistry and biochemical research. The compound features a thiazole core, a privileged scaffold in drug discovery known for its diverse biological activities, linked via a thioether bridge to a phenylsulfonyl-substituted piperidine moiety. This specific molecular architecture suggests potential as a key intermediate or a tool compound for probing various biological pathways. Researchers are invited to investigate its potential applications, which may include serving as a building block for the development of kinase inhibitors, given that related heterocyclic compounds are known to exhibit such activity . The phenylsulfonyl group is a common pharmacophore found in compounds with a range of biological activities, further broadening the scope of its possible research utility. As with many thiazole-containing molecules, its properties warrant exploration in areas such as enzyme inhibition and cellular signaling studies . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should conduct their own experiments to fully characterize the compound's properties, mechanism of action, and specific research applications.

Properties

IUPAC Name

2-[[1-(benzenesulfonyl)piperidin-4-yl]methylsulfanyl]-4-methyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2S3/c1-13-11-21-16(17-13)22-12-14-7-9-18(10-8-14)23(19,20)15-5-3-2-4-6-15/h2-6,11,14H,7-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXDAFDMRYXIJEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)SCC2CCN(CC2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(((1-(phenylsulfonyl)piperidin-4-yl)methyl)thio)thiazole typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the cyclization of appropriate thioamide and α-haloketone precursors under acidic conditions. The phenylsulfonyl piperidine moiety can be introduced through nucleophilic substitution reactions, where a piperidine derivative reacts with a phenylsulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(((1-(phenylsulfonyl)piperidin-4-yl)methyl)thio)thiazole can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The phenylsulfonyl group can be reduced to a phenylthiol group.

    Substitution: The methyl group on the thiazole ring can be substituted with other functional groups through electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenylthiol derivatives.

    Substitution: Various substituted thiazole derivatives depending on the electrophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing thiazole and piperidine structures exhibit notable antimicrobial properties. This compound has been evaluated against various bacterial strains, including multidrug-resistant pathogens.

Data Table: Antimicrobial Activity

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
4-Methyl-2-(((1-(phenylsulfonyl)piperidin-4-yl)methyl)thio)thiazoleMRSA8 µg/mL
This compoundE. coli10 µg/mL
This compoundP. aeruginosa12 µg/mL

In a study, this compound demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values lower than those of traditional antibiotics like linezolid . The structure-activity relationship (SAR) analysis revealed that modifications to the thiazole ring could enhance antibacterial efficacy .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. In vitro studies have indicated that it exhibits cytotoxicity against several types of cancer cells.

Data Table: Cytotoxic Activity

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung Cancer)15Induction of apoptosis
MCF7 (Breast Cancer)12Cell cycle arrest
HT1080 (Fibrosarcoma)10Activation of caspase pathways

The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest, with further studies needed to elucidate specific pathways involved .

Case Study on Antibacterial Efficacy

A recent study evaluated the antibacterial activity of several thiazole derivatives, including this compound, against multidrug-resistant pathogens. The compound demonstrated significant activity against MRSA strains with MIC values lower than those of traditional antibiotics like linezolid .

Case Study on Cytotoxic Effects

In a comparative study assessing the cytotoxic effects of various sulfonamide derivatives on cancer cell lines, this compound showed a remarkable reduction in cell viability at concentrations above 10 µM. The study highlighted its potential as an anticancer agent with specific targeting mechanisms involving apoptosis induction .

Mechanism of Action

The mechanism of action of 4-Methyl-2-(((1-(phenylsulfonyl)piperidin-4-yl)methyl)thio)thiazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The phenylsulfonyl piperidine moiety can interact with hydrophobic pockets in proteins, while the thiazole ring can participate in hydrogen bonding or π-π interactions.

Comparison with Similar Compounds

Structural Analogs from the Same Chemical Family

The following compounds share the 4-methylthiazole core and piperidinylmethylthio backbone but differ in sulfonyl substituents:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Differences
4-Methyl-2-(((1-(phenylsulfonyl)piperidin-4-yl)methyl)thio)thiazole 1421477-21-5 C₁₅H₁₈N₂OS₃ 368.5 Phenylsulfonyl group
2-(((1-(Benzylsulfonyl)piperidin-4-yl)methyl)thio)-4-methylthiazole 1428363-47-6 C₁₆H₂₀N₂O₂S₃ 382.6 Benzylsulfonyl group (adds a methylene bridge)
Unnamed derivative 1428357-46-3 C₁₇H₂₂N₂O₂S₃ ~398.6* Likely an extended alkyl/aryl sulfonyl substituent

Notes:

  • The benzylsulfonyl analog (CAS 1428363-47-6) exhibits increased molecular weight and hydrophobicity compared to the phenylsulfonyl parent compound, which may alter pharmacokinetic properties such as membrane permeability .

Thiazole Derivatives with Piperidine or Sulfonamide Groups

(a) Nitrofuran-Phenyl-Thiazole Hybrids (Compounds 5 and 6, )

These derivatives replace the sulfonyl-piperidine moiety with a nitrofuran group:

  • 2-(1-((5-Nitrofuran-2-yl)methyl)piperidin-4-yl)thiazole (Compound 5)
  • 2-(1-((5-Nitrofuran-2-yl)methyl)piperidin-4-yl)-4-phenylthiazole (Compound 6)

Comparison :

  • Unlike the sulfonamide-linked target compound, these hybrids lack sulfur-based substituents, which may reduce thiol-mediated interactions in biological systems.
(b) Thiazole-Based Thiosemicarbazones ()

Examples include 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole derivatives.

Comparison :

  • These compounds feature hydrazone linkages instead of sulfonamide groups, enabling chelation with metal ions (e.g., iron or copper), which is critical for their antitumor activity .
  • The absence of a piperidine ring reduces conformational flexibility compared to the target compound.
Antimicrobial Activity
  • Nitrofuran-thiazole hybrids () demonstrate high antitubercular activity, attributed to nitro group reduction and reactive intermediate formation .
Antitumor Activity
  • Thiazole-thiosemicarbazones () inhibit Rab7b via docking interactions, with IC₅₀ values in the micromolar range against MCF-7 cells . The target compound’s sulfonamide group could similarly engage hydrogen bonding in enzymatic pockets.

Biological Activity

4-Methyl-2-(((1-(phenylsulfonyl)piperidin-4-yl)methyl)thio)thiazole is a complex organic compound that has garnered attention for its potential therapeutic applications, particularly in oncology and metabolic disorders. This article synthesizes current research findings on the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is 4-methyl-2-[[1-(phenylsulfonyl)piperidin-4-yl]methylthio]-1,3-thiazole. Its molecular formula is C17H19F3N2O2S3C_{17}H_{19}F_3N_2O_2S_3 with a molecular weight of 436.5 g/mol. The structure features a thiazole ring, a piperidine moiety, and a sulfonyl group, which contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₇H₁₉F₃N₂O₂S₃
Molecular Weight436.5 g/mol
CAS Number1428357-85-0

Research indicates that this compound exhibits multiple biological activities:

  • Antitumor Activity :
    • The compound has been shown to inhibit tumor cell proliferation and migration. In vitro studies demonstrated that it triggers ferroptosis in tumor cells by affecting the KEAP1-NRF2-GPX4 signaling pathway .
    • The treatment with this compound significantly increased reactive oxygen species (ROS) levels and malondialdehyde (MDA) in tumor cells, indicating oxidative stress as a mechanism for inducing cell death .
  • Metabolic Effects :
    • Similar compounds with structural analogies have been linked to the inhibition of enzymes associated with metabolic syndromes, such as 11β-hydroxysteroid dehydrogenase type 1, which is crucial in regulating insulin sensitivity and fat metabolism .

Study on Tumor Cell Lines

A recent study investigated the effects of a related compound, PMSA (4-methyl-N-(piperidin-1-ylmethylene)benzenesulfonamide), which shares structural similarities with our compound of interest. The findings revealed:

  • Inhibition of Proliferation : PMSA significantly reduced cell viability in various cancer cell lines.
  • Mechanistic Insights : The study highlighted the role of the NRF2 pathway in mediating ferroptosis induced by PMSA .

Pharmacokinetic Evaluation

Another study evaluated the pharmacokinetics of sulfonyl urea derivatives similar to this compound. Key findings included:

  • Bioavailability : Compounds demonstrated good permeability across biological membranes, suggesting potential for central nervous system (CNS) penetration.
  • Half-life Analysis : Investigations indicated a short plasma half-life (<2 hours), necessitating further optimization for therapeutic use .

Q & A

Q. What are the optimal synthetic routes for preparing 4-Methyl-2-(((1-(phenylsulfonyl)piperidin-4-yl)methyl)thio)thiazole?

  • Methodological Answer : Common routes involve multi-step reactions, including:
  • Coupling reactions : Use PdCl₂(PPh₃)₂ and CuI catalysts under inert atmospheres (e.g., argon) for Sonogashira or Suzuki-Miyaura couplings to introduce aryl/alkyne groups .
  • Thioether formation : React thiol-containing intermediates with halogenated precursors (e.g., bromomethyl derivatives) in polar aprotic solvents (DMF, DCM) with bases like K₂CO₃ .
  • Sulfonylation : Introduce phenylsulfonyl groups using sulfonyl chlorides in the presence of tertiary amines (e.g., Et₃N) .
    Key Conditions :
StepCatalyst/SolventTemperatureYield Range
CouplingPdCl₂(PPh₃)₂, DMF70–100°C40–60%
ThioetherLiCl, ethanolReflux50–75%

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:
  • NMR Spectroscopy : ¹H/¹³C NMR to verify proton environments and carbon frameworks (e.g., sulfonyl piperidine protons at δ 3.2–3.8 ppm; thiazole protons at δ 7.1–7.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular ion peaks (e.g., [M+H]⁺ matching theoretical m/z).
  • Elemental Analysis : Compare experimental vs. calculated C/H/N/S percentages (discrepancies >0.3% indicate impurities) .
  • HPLC : Assess purity (>95% for biological assays) using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers address discrepancies between computational and experimental data (e.g., elemental analysis vs. theoretical values)?

  • Methodological Answer :
  • Recrystallization : Purify compounds using solvents like methanol/chloroform to remove impurities affecting elemental analysis .
  • DFT Calculations : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify tautomeric forms or stereochemical mismatches .
  • X-ray Crystallography : Resolve ambiguous structural features (e.g., sulfonyl group orientation) .

Q. What strategies improve low yields in coupling reactions involving thiazole intermediates?

  • Methodological Answer :
  • Catalyst Optimization : Replace PdCl₂(PPh₃)₂ with Pd(OAc)₂ and ligand systems (e.g., XPhos) to enhance catalytic activity .
  • Microwave Assistance : Reduce reaction times (2–4 hours vs. 24 hours) and improve yields by 15–20% under microwave irradiation .
  • Solvent Screening : Test alternative solvents (e.g., THF or toluene) to minimize side reactions .

Q. How can bioactivity discrepancies across assays be systematically evaluated?

  • Methodological Answer :
  • Standardized Assays : Use identical cell lines (e.g., HEK293 for receptor studies) and negative controls (e.g., DMSO vehicle) .
  • SAR Analysis : Compare substituent effects (e.g., fluorophenyl vs. methylthiophenyl groups) on IC₅₀ values to identify pharmacophores .
  • Metabolic Stability Tests : Assess liver microsome degradation to rule out false negatives due to rapid metabolism .

Data Contradiction Analysis

  • Example : Conflicting antibacterial activity in gram-positive vs. gram-negative strains may arise from efflux pump mechanisms. Use efflux inhibitors (e.g., PAβN) in follow-up assays to validate target engagement .

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